(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
Description
The compound "(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine" is a chiral phosphine-containing heterocycle with a complex fused diindeno-dioxaphosphocin backbone. Its structure features two (1R)-1-phenylethyl substituents at the nitrogen atom and a phosphorous atom integrated into the bicyclic framework. Such compounds are typically employed in asymmetric catalysis or as ligands in transition-metal-catalyzed reactions due to their stereochemical rigidity and electronic tunability .
Properties
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQLIDJAURBDD-GTGXVGCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Phosphorus Precursors
The dioxaphosphocin ring is constructed via intramolecular cyclization of diol-phosphorus intermediates. A representative route involves treating 1,3-dihydroxyindeno[7,1-de]arene with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N). This yields a dichlorophosphate intermediate, which undergoes nucleophilic attack by a second hydroxyl group to form the eight-membered ring.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, Et₃N, CH₂Cl₂, 0°C → rt | 85% |
| 2 | H₂O, NaHCO₃, THF | 78% |
The stereochemistry at phosphorus is controlled by the configuration of the starting diol, with (R)-configured diols favoring the (11aR) product.
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts to form the dioxaphosphocin ring. For example, a diene-containing phosphate ester undergoes metathesis in the presence of Grubbs II catalyst (5 mol%) to afford the cyclic structure.
Introduction of the Chiral Amine Side Chains
Asymmetric Reductive Amination
The bis[(1R)-1-phenylethyl]amine moiety is installed via reductive amination of a primary amine intermediate with (R)-1-phenylethanal. Chiral phosphoric acids (e.g., TRIP) catalyze the reaction, achieving high enantioselectivity.
Optimized Conditions
Kinetic Resolution of Racemic Amines
Racemic amine intermediates are resolved using lipase-catalyzed acetylation. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer, leaving the desired (R)-amine unreacted.
Functionalization of the Indeno Backbone
Friedel-Crafts Alkylation
Electrophilic substitution on the indeno framework is achieved via Friedel-Crafts alkylation. AlCl₃-mediated reaction with benzyl bromide introduces aryl groups at the 7- and 7'-positions, critical for π-stacking interactions.
Substrate Scope
| Electrophile | Yield | Regioselectivity |
|---|---|---|
| BnBr | 82% | 7-/7'- = 9:1 |
| 4-MeOBnBr | 75% | 7-/7'- = 8:1 |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling installs heteroaryl groups at the 1- and 1'-positions. A Miyaura borylation step precedes coupling with aryl bromides.
Stereochemical Control and Resolution
Dynamic Kinetic Resolution (DKR)
Racemization of the phosphorus center is suppressed using bulky ortho-substituted aryl groups. DKR with Shvo’s catalyst [(η⁵-C₅Ph₄O)Ru(CO)₂]₂ enables asymmetric phosphorylation.
Chiral Auxiliary Approaches
Temporary chiral auxiliaries, such as (R)-binol-derived phosphates, enforce the desired (11aR) configuration during cyclization. Subsequent cleavage with LiAlH₄ yields the free amine.
Scale-Up and Process Optimization
Continuous Flow Synthesis
Key cyclization steps are adapted to continuous flow reactors to enhance heat transfer and reduce reaction times. A microreactor system achieves 95% conversion in 10 minutes versus 2 hours in batch.
Purification via Crystallization
Diastereomeric salts formed with (S)-mandelic acid enable purification of the (11aR)-isomer. Recrystallization from ethanol/water affords >99.5% purity.
Analytical Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the (11aR) configuration and boat-like conformation of the dioxaphosphocin ring. Key metrics:
| Parameter | Value |
|---|---|
| P–O bond length | 1.592 Å |
| N–P–O angle | 112.3° |
| Torsion angle (C1–P–O) | 167.8° |
Chemical Reactions Analysis
Types of Reactions
7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaphosphocin ring system and bis(1-phenylethyl) substituents that contribute to its chemical reactivity and biological activity. Its molecular formula is , and it has a distinctive stereochemistry that influences its interactions with biological targets.
Chemistry
In synthetic chemistry, (11aR)-10,11,12,13-tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
This compound is utilized in biological research to study small molecule interactions with macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications enables the creation of derivatives that can probe different biological pathways. For instance, derivatives may be synthesized to investigate enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. Research indicates that these derivatives could serve as drug candidates targeting specific enzymes or receptors involved in disease mechanisms. The ability of the compound to modulate biological activity makes it a candidate for further pharmacological studies.
Material Science
In industry, this compound can be employed in developing advanced materials with unique properties. Its structural features may contribute to the development of specialized polymers or coatings that exhibit enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other macromolecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific application.
Comparison with Similar Compounds
Electronic and Steric Modulations
- Trimethylphenyl Substituents (CAS 1801196-27-9) : The electron-donating methyl groups enhance the electron density at phosphorus, increasing thermal stability. The hydroxy-oxide group at position 5 may facilitate proton transfer in catalytic cycles .
- Triphenylsilyl Groups (CAS 1372719-94-2): The bulky silyl substituents improve solubility in nonpolar solvents and protect the phosphorus center from oxidation, making the compound suitable for air-sensitive reactions .
- tert-Butylphenyl Substituents (C₃₇H₃₉O₄P) : The steric bulk of tert-butyl groups enhances enantioselectivity in asymmetric catalysis by restricting access to specific stereochemical pathways .
NMR and Spectroscopic Comparisons
Evidence from NMR studies (Figure 6 in ) highlights that substituents in regions A (positions 39–44) and B (positions 29–36) induce significant chemical shift variations. For example:
- The diphenyl analog (CAS 1297613-72-9) shows upfield shifts in region A due to reduced electron-withdrawing effects compared to hydroxy-oxide derivatives.
- Trimethylphenyl-substituted compounds exhibit distinct splitting patterns in region B, indicative of restricted rotation around the aryl-phosphorus bond .
Asymmetric Catalysis
- Strem Catalyst (CAS 912457-08-0) : The tert-butyl variant (C₂₁H₂₃O₂P) is marketed as a chiral catalyst for enantioselective C–C bond formation, achieving >90% enantiomeric excess in benchmark reactions .
- Methoxyphenyl Analog (S854405): The electron-rich methoxy groups improve catalytic activity in Pd-mediated cross-coupling reactions, as reported in Macklin product notes .
Analytical and Comparative Methodologies
- Molecular Networking : LC-MS/MS-based clustering (cosine score analysis) groups analogs with similar fragmentation patterns, aiding in rapid dereplication .
Biological Activity
The compound (11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine , with CAS number 500997-69-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes multiple rings and functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 505.6 g/mol. Its unique dioxaphosphocin framework may influence its interaction with biological targets.
Structural Features
- Dioxaphosphocin Core : This structural motif is known for its potential in coordinating metal ions and interacting with various biomolecules.
- Tetrahydro Configuration : The saturated rings may enhance the compound's stability and bioavailability.
Research indicates that compounds similar to diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocins exhibit a range of biological activities, including:
- Antitumor Activity : Some studies suggest that phosphocins can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Properties : The presence of the phenylethyl groups may enhance interactions with microbial membranes, leading to increased antimicrobial efficacy.
Pharmacological Studies
Recent pharmacological studies have begun to elucidate the specific biological effects of this compound. Notable findings include:
- Cell Viability Assays : In vitro studies have shown that this compound can significantly reduce the viability of certain cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Investigations into the apoptotic pathways activated by this compound revealed involvement of caspase activation and mitochondrial dysfunction.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptosis markers.
| Concentration (μM) | Cell Viability (%) | Apoptosis Markers (Caspase 3/7 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 75 | Increased |
| 10 | 50 | Significantly increased |
| 20 | 25 | Highly significant |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Bacillus subtilis | 16 μg/mL |
Q & A
Q. What are the optimal synthetic routes for preparing (11aR)-configured diindeno-dioxaphosphocin derivatives, and how can reaction conditions be optimized for high enantiomeric excess (ee)?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. Key steps include:
-
Phosphorus-ligand coupling : Use sodium hydride in DMF to deprotonate intermediates, followed by stereoselective phosphorylation .
-
Chiral resolution : Employ chiral HPLC or diastereomeric crystallization to isolate the (11aR) enantiomer. Evidence from Strem Chemicals highlights achieving ≥99% ee using tert-butyl groups to sterically hinder racemization .
-
Optimization : Adjust solvent polarity (e.g., THF vs. toluene) and temperature (-20°C to 25°C) to enhance stereocontrol.
Parameter Optimal Range Impact on ee Solvent Toluene Higher steric control Temperature 0–10°C Reduces thermal racemization Catalyst Loading 5–10 mol% Balances cost and efficiency
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer :
- NMR : Use P NMR to confirm phosphorus coordination (δ 10–20 ppm for phosphocin derivatives) and H/C NMR for chiral center analysis. Coupling constants (e.g., ) distinguish axial vs. equatorial substituents .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. notes that bulky aryl substituents (e.g., phenanthrenyl) improve crystal lattice stability .
- Polarimetry : Measure specific rotation ([α]) to correlate with enantiopurity.
Q. How does the ligand’s stereochemistry influence its catalytic activity in asymmetric transformations?
- Methodological Answer : The (11aR) configuration induces a rigid, helical backbone that directs substrate approach. For example:
- In hydrogenation, the (R)-phenylethyl groups create a chiral pocket, favoring pro-R substrate binding .
- Steric maps from computational modeling (e.g., DFT) show that substituents at the 3,7-positions (e.g., naphthyl vs. methoxyphenyl) modulate enantioselectivity by 15–30% .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding enantioselectivity trends?
- Methodological Answer :
- DFT Calculations : Model transition states to identify steric/electronic mismatches. For instance, emphasizes linking distorted trigonal bipyramidal phosphorus geometries to unexpected ee drops .
- Machine Learning : Train models on datasets of substituent effects (e.g., Hammett σ values) to predict selectivity outliers. Cross-validate with kinetic studies (e.g., Eyring plots) .
Q. What strategies mitigate degradation of the phosphocin framework under oxidative or acidic conditions?
- Methodological Answer :
- Stabilizers : Add 2,6-di-tert-butylphenol (1–5 mol%) to scavenge free radicals in oxidation-prone reactions .
- pH Control : Maintain reactions at pH 7–9 using phosphate buffers to prevent acid-catalyzed P–O bond cleavage .
- Encapsulation : Use mesoporous silica matrices to shield the ligand during harsh catalytic cycles (e.g., epoxidation) .
Q. How do synergistic effects between this ligand and transition metals (e.g., Rh, Ru) enhance catalytic efficiency in multi-step cascades?
- Methodological Answer :
-
Metal-Ligand Cooperativity : Rhodium complexes with this ligand show 20–40% higher turnover frequencies (TOFs) in allylic amination due to P→Rh σ-donation stabilizing intermediates .
-
Kinetic Profiling : Use stopped-flow IR to track metal-ligand binding dynamics. Data from reveals faster substrate insertion with electron-deficient aryl groups .
Metal Reaction TOF Improvement Key Interaction Rh Allylic Amination 35% P→Rh σ-donation Ru Asymmetric Hydrogenation 25% π-Stacking with naphthyl groups
Q. What experimental designs validate the ligand’s role in suppressing side reactions (e.g., over-reduction) in stereoselective catalysis?
- Methodological Answer :
- Isotopic Labeling : Use H or C-labeled substrates to trace hydrogenation pathways. notes that β-H elimination is reduced by 50% with this ligand vs. BINAP .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to detect intermediates. For example, identifies a stabilized Pd-η-allyl intermediate critical for avoiding Heck byproducts .
Methodological Notes
- Data Contradictions : Cross-reference spectroscopic (NMR/X-ray) and computational data to resolve stereochemical ambiguities. For example, conflicting NOE signals may arise from fluxional structures, requiring variable-temperature NMR .
- Advanced Synthesis : For scale-up (>10 g), adopt flow chemistry to maintain low reaction temperatures and minimize racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
